molecular formula C18H18N4O2 B6670567 N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,5-a]pyridine-7-carboxamide

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,5-a]pyridine-7-carboxamide

Cat. No.: B6670567
M. Wt: 322.4 g/mol
InChI Key: WZDAZNIDCSSNOW-DLBZAZTESA-N
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Description

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,5-a]pyridine-7-carboxamide is a complex organic compound that belongs to the class of imidazopyridine derivatives. This compound is notable for its diverse pharmacological activities and has been extensively studied for its potential therapeutic applications. Its unique structure combines an oxan ring, a pyridine moiety, and an imidazopyridine backbone, which contribute to its distinctive chemical properties and biological activities.

Properties

IUPAC Name

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,5-a]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(14-5-8-22-12-20-11-15(22)10-14)21-16-2-1-9-24-17(16)13-3-6-19-7-4-13/h3-8,10-12,16-17H,1-2,9H2,(H,21,23)/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDAZNIDCSSNOW-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2=CC=NC=C2)NC(=O)C3=CC4=CN=CN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](OC1)C2=CC=NC=C2)NC(=O)C3=CC4=CN=CN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,5-a]pyridine-7-carboxamide typically involves multi-step organic reactions. The key steps often include:

  • Formation of the oxan ring by cyclization reactions.

  • Introduction of the pyridine group through substitution reactions.

  • Construction of the imidazopyridine core via condensation or cyclization reactions.

Commonly used reagents and conditions in these synthetic routes include:

  • Cyclization agents like ethylene glycol or diols.

  • Substitution reagents such as halopyridines or pyridine-N-oxides.

  • Catalysts and solvents like trifluoroacetic acid, acetic anhydride, and dichloromethane.

Industrial Production Methods: Industrial-scale production often employs automated synthesis processes to ensure high yield and purity. Key methods include:

  • Continuous flow reactors for the efficient cyclization and substitution steps.

  • High-performance liquid chromatography (HPLC) for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,5-a]pyridine-7-carboxamide undergoes various chemical reactions, including:

  • Oxidation: Transformation of the oxan ring to corresponding oxo derivatives.

  • Reduction: Reduction of the pyridine moiety to dihydropyridine derivatives.

  • Substitution: Nucleophilic or electrophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminium hydride.

  • Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

  • Oxo-derivatives of the oxan ring.

  • Dihydropyridine derivatives.

  • Alkyl or acyl substituted pyridine and imidazopyridine products.

Scientific Research Applications

Chemistry: N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,5-a]pyridine-7-carboxamide is used as a model compound in the study of reaction mechanisms and synthesis of heterocyclic compounds.

Biology: It serves as a probe in biological assays to understand the interaction of small molecules with biological macromolecules.

Medicine: The compound has shown potential in drug discovery for the treatment of various diseases, including cancer and neurological disorders, due to its interaction with specific molecular targets.

Industry: It is used in the development of advanced materials and in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,5-a]pyridine-7-carboxamide exerts its effects involves:

  • Molecular Targets: It interacts with enzymes, receptors, and nucleic acids.

  • Pathways Involved: The compound can modulate signaling pathways, including kinase pathways, and affect gene expression by binding to DNA or RNA.

Comparison with Similar Compounds

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,5-a]pyridine-7-carboxamide is compared with other imidazopyridine derivatives, such as:

  • N-[(2R,3S)-2-pyridin-3-yloxan-3-yl]imidazo[1,5-a]pyridine-6-carboxamide: Differing in the position of the pyridine ring, affecting its reactivity and biological activity.

  • N-[(2R,3S)-2-pyridin-5-yloxan-3-yl]imidazo[1,5-a]pyridine-8-carboxamide: Variation in the carboxamide position, leading to distinct pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups and the spatial arrangement, which confer unique reactivity and therapeutic potential.

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